1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
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Overview
Description
1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure that combines an imidazole ring, a piperazine ring, and a phenoxyethanone moiety, making it a valuable molecule in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as a phenoxyethanone group, under controlled conditions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(1H-Imidazol-2-yl)ethanone
- 1-(4-Methylpiperazin-1-yl)-2-phenylethanone
- 1-(1-Methyl-1H-imidazol-2-yl)methyl-4-phenylpiperidine
Uniqueness: 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-22-14-5-3-2-4-6-14;/h2-8H,9-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDRJOSOYZXNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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